Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate
Brand Name: Vulcanchem
CAS No.: 820237-68-1
VCID: VC16794533
InChI: InChI=1S/C15H20O5/c1-4-8-19-13-7-6-12(9-16)15(11(13)3)20-10-14(17)18-5-2/h6-7,9H,4-5,8,10H2,1-3H3
SMILES:
Molecular Formula: C15H20O5
Molecular Weight: 280.32 g/mol

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate

CAS No.: 820237-68-1

Cat. No.: VC16794533

Molecular Formula: C15H20O5

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate - 820237-68-1

Specification

CAS No. 820237-68-1
Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
IUPAC Name ethyl 2-(6-formyl-2-methyl-3-propoxyphenoxy)acetate
Standard InChI InChI=1S/C15H20O5/c1-4-8-19-13-7-6-12(9-16)15(11(13)3)20-10-14(17)18-5-2/h6-7,9H,4-5,8,10H2,1-3H3
Standard InChI Key RRUXDAMCSKKVFT-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)OCC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate belongs to the class of aromatic esters, characterized by a phenoxy backbone substituted with formyl, methyl, and propoxy groups. The systematic IUPAC name is ethyl 2-(6-formyl-2-methyl-3-propoxyphenoxy)acetate . Key identifiers include:

PropertyValueSource
Molecular FormulaC15H20O5\text{C}_{15}\text{H}_{20}\text{O}_5PubChem
Molecular Weight280.32 g/molPubChem
CAS Number820237-68-1Vulcanchem
SMILESCCCOC1=C(C(=C(C=C1)C=O)OCC(=O)OCC)CPubChem
InChIKeyRRUXDAMCSKKVFT-UHFFFAOYSA-NPubChem

The compound’s structure integrates a formyl group at the 6-position, a methyl group at the 2-position, and a propoxy chain at the 3-position of the phenolic ring, with an ethyl acetate moiety attached via an ether linkage .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate typically involves multi-step organic reactions. A plausible route, inferred from analogous ester syntheses, includes:

  • Phenolic Core Functionalization: Starting with 2-methyl-3-propoxy phenol, formylation at the 6-position via Reimer-Tiemann or Vilsmeier-Haack reactions introduces the aldehyde group.

  • Etherification: Reaction of the phenolic hydroxyl group with ethyl chloroacetate in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) forms the acetoxy ether linkage.

  • Purification: Chromatographic techniques or recrystallization isolate the final product .

While specific yield data are unavailable, similar esterification reactions typically achieve moderate to high efficiencies (60–85%) under optimized conditions.

Industrial and Laboratory-Scale Production

Future Research Directions

  • Synthetic Optimization: Developing catalytic methods to improve yield and reduce waste.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Environmental Persistence Studies: Assessing degradation pathways in soil and water.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator